molecular formula C14H11ClO4 B6380328 5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95% CAS No. 1261901-56-7

5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%

Cat. No. B6380328
CAS RN: 1261901-56-7
M. Wt: 278.69 g/mol
InChI Key: PQFRLSDQHKXJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%, is a highly pure, crystalline compound that has been used for decades in a variety of scientific and industrial applications. It is a white powder that is soluble in various organic solvents and has a melting point of approximately 130°C. Due to its unique properties, 5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%, is a valuable compound for research and development in a variety of fields.

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%, has been used in a variety of scientific research applications. It is used as a model compound to study the mechanisms of organic reactions, as well as to study the properties of polymers materials. It has also been used in the synthesis of a variety of pharmaceuticals, dyes, and other compounds.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%, is not fully understood. However, it is believed that the compound acts as a catalyst for the formation of a variety of organic compounds. It is also believed to be involved in the formation of various polymers materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%, are not well understood. However, it is believed that the compound does not have any significant toxic effects on humans or animals.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%, in laboratory experiments include its high purity, its low cost, and its ease of synthesis. The main limitation is the lack of information regarding its biochemical and physiological effects.

Future Directions

Future research should focus on further understanding the biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%. Additionally, research should focus on developing new synthetic methods for producing the compound, as well as exploring new applications for the compound. Finally, research should also focus on improving the safety of the compound for use in laboratory experiments.

Synthesis Methods

5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol, 95%, is synthesized through a multi-step reaction involving the use of a variety of organic compounds. The first step involves the reaction of 4-chlorophenol with formaldehyde in the presence of sodium hydroxide to produce 3-chloro-4-hydroxybenzaldehyde. This is then reacted with sodium methoxide to produce 5-(3-carboxy-4-chlorophenyl)-2-methoxyphenol, 95%.

properties

IUPAC Name

2-chloro-5-(3-hydroxy-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-13-5-3-9(7-12(13)16)8-2-4-11(15)10(6-8)14(17)18/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFRLSDQHKXJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685746
Record name 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carboxy-4-chlorophenyl)-2-methoxyphenol

CAS RN

1261901-56-7
Record name 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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